Metvan

Description

Properties

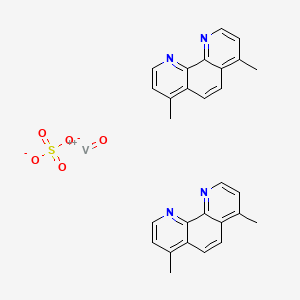

Molecular Formula |

C28H24N4O5SV |

|---|---|

Molecular Weight |

579.5 g/mol |

IUPAC Name |

4,7-dimethyl-1,10-phenanthroline;oxovanadium(2+);sulfate |

InChI |

InChI=1S/2C14H12N2.H2O4S.O.V/c2*1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13;1-5(2,3)4;;/h2*3-8H,1-2H3;(H2,1,2,3,4);;/q;;;;+2/p-2 |

InChI Key |

MCXKDBCTZOTMSV-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C.CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C.[O-]S(=O)(=O)[O-].O=[V+2] |

Synonyms |

(VO(SO4)(Me2-phen)2) bis(4,7-dimethyl-1,10-phenanthroline)sulfatooxovanadium(IV) metvan |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Anticancer Mechanism of Metvan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metvan, chemically known as bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is a novel organometallic vanadium complex that has demonstrated significant potential as a broad-spectrum anticancer agent. This technical guide delineates the core mechanism of action of this compound in cancer cells, focusing on its pro-apoptotic, anti-metastatic, and reactive oxygen species (ROS)-inducing properties. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its efficacy, and detailed experimental protocols for key assays, aiming to facilitate further research and development of this promising therapeutic candidate.

Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its anticancer effects through a multi-targeted approach, primarily centered on the induction of apoptosis, the generation of cytotoxic reactive oxygen species (ROS), and the inhibition of key processes involved in metastasis. Unlike traditional platinum-based chemotherapeutics, this compound exhibits efficacy in a wide range of cancer cell types, including those resistant to conventional drugs.

Induction of Apoptosis via the Intrinsic Pathway

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cells.[1] The primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by a loss of mitochondrial transmembrane potential, a crucial event that precedes the activation of the caspase cascade.[1]

This compound's pro-apoptotic activity is associated with the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Specifically, this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol.

The released cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 subsequently cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological changes of apoptosis.

Generation of Reactive Oxygen Species (ROS)

A key initiating event in this compound's mechanism of action is the generation of reactive oxygen species (ROS) within cancer cells.[1] ROS, such as superoxide anions and hydrogen peroxide, are highly reactive molecules that can inflict damage on cellular components, including DNA, proteins, and lipids. The elevated levels of ROS induced by this compound create a state of oxidative stress that overwhelms the cancer cell's antioxidant defenses, leading to cellular damage and triggering the apoptotic cascade. The depletion of glutathione, a major intracellular antioxidant, further exacerbates this oxidative stress.[1]

Inhibition of Metastasis-Related Processes

This compound has been shown to effectively inhibit the adhesive, migratory, and invasive properties of cancer cells at concentrations that are non-toxic to normal cells.[1] This anti-metastatic activity is, in part, attributed to its ability to inhibit the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1] MMPs are a family of enzymes that degrade the extracellular matrix, a critical step in tumor invasion and metastasis. By inhibiting these enzymes, this compound can impede the ability of cancer cells to break through tissue barriers and spread to distant sites.

Quantitative Data: Efficacy of this compound in Cancer Cell Lines

The cytotoxic and pro-apoptotic effects of this compound have been quantified across a range of cancer cell lines. The half-maximal effective concentration (EC50) values for apoptosis induction and the half-maximal inhibitory concentration (IC50) for cell viability are summarized below.

| Cell Line | Cancer Type | EC50 (Apoptosis, µM) | Reference |

| NALM-6 | Acute Lymphoblastic Leukemia | 0.19 ± 0.03 | |

| MOLT-3 | Acute Lymphoblastic Leukemia | 0.19 ± 0.01 | |

| HL-60 | Acute Myeloid Leukemia | 1.1 ± 0.2 | |

| ARH-77 | Multiple Myeloma | Not Reported | |

| U266BL | Multiple Myeloma | Not Reported | |

| HS-SULTAN | Multiple Myeloma | Not Reported | |

| Solid Tumors | IC50 (Viability, µM) | ||

| Malignant Glioblastoma | Brain Cancer | > 1 | [1] |

| Breast Cancer | Breast Cancer | > 1 | [1] |

| Ovarian Cancer | Ovarian Cancer | Not Specified | [1] |

| Prostate Cancer | Prostate Cancer | Not Specified | [1] |

| Testicular Cancer | Testicular Cancer | Not Specified | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to obtain a range of final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Measurement of Intracellular ROS (H2DCFDA Assay)

Objective: To measure the levels of intracellular reactive oxygen species.

Protocol:

-

Cell Treatment: Seed cells in a 96-well black plate with a clear bottom and treat with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).

-

Probe Loading: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove the excess probe.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control cells to determine the fold increase in ROS production.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in the apoptotic pathway (e.g., Bax, Bcl-2, Caspase-9, Caspase-3).

Protocol:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-caspase-9, anti-caspase-3, and a loading control like anti-β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound.

Caption: this compound-induced intrinsic apoptosis pathway.

Caption: this compound's inhibition of metastasis.

Experimental Workflow

The following diagram outlines a logical experimental workflow to investigate the mechanism of action of this compound.

Caption: Experimental workflow for this compound's mechanism.

Conclusion

This compound is a promising anticancer agent with a well-defined, multi-faceted mechanism of action. Its ability to induce apoptosis through the generation of reactive oxygen species and modulation of the intrinsic apoptotic pathway, coupled with its anti-metastatic properties, makes it a strong candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for more effective cancer therapies. The favorable safety profile and broad-spectrum activity of this compound warrant its continued investigation as a potential alternative to conventional chemotherapy.[1]

References

A Technical Guide to the Metvan-Induced Apoptosis Pathway

Authored for: Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

Metvan, or bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is an oxovanadium(IV) complex that has demonstrated significant potential as a broad-spectrum anticancer agent.[1] Its therapeutic efficacy is largely attributed to its ability to induce programmed cell death, or apoptosis, in a wide range of cancer cells, including those resistant to standard chemotherapeutic agents.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis. The core pathway involves the generation of reactive oxygen species (ROS), induction of mitochondrial stress, and subsequent activation of the intrinsic caspase cascade.[1] This document summarizes key signaling pathways, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams of the molecular processes to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

The development of novel anticancer agents with unique mechanisms of action is critical to overcoming the challenges of drug resistance and toxicity associated with conventional chemotherapy. Vanadium compounds have emerged as a promising class of non-platinum-based antitumor agents, with this compound being a particularly promising candidate.[2] this compound exhibits potent cytotoxic activity at nanomolar to low micromolar concentrations across various cancer types, including leukemia, multiple myeloma, glioblastoma, and breast, ovarian, and prostate cancers.[1] A key feature of its mechanism is the induction of apoptosis, a controlled and non-inflammatory form of cell death, which is a desirable outcome in cancer therapy.[1][3] Understanding the precise molecular pathway through which this compound initiates and executes this process is fundamental to its clinical development and the identification of potential therapeutic combinations.

The Core Apoptotic Mechanism of this compound

This compound's pro-apoptotic activity is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[1][4] This process can be dissected into a sequence of key molecular events, beginning with the induction of cellular stress and culminating in the activation of executioner caspases.

Induction of Oxidative Stress

A primary and initiating event in this compound's mechanism of action is the generation of significant intracellular oxidative stress. This is characterized by two main events:

-

Generation of Reactive Oxygen Species (ROS): Treatment with this compound leads to an increase in intracellular ROS.[1] ROS are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and DNA, thereby creating a pro-apoptotic cellular environment.[4]

-

Depletion of Glutathione (GSH): this compound activity is associated with the depletion of glutathione, a critical intracellular antioxidant.[1] The reduction in GSH compromises the cell's ability to neutralize ROS, further amplifying oxidative stress and pushing the cell towards apoptosis.

Mitochondrial Outer Membrane Permeabilization (MOMP)

The elevated oxidative stress directly targets the mitochondria, leading to the critical "point of no return" in the apoptotic process.

-

Loss of Mitochondrial Transmembrane Potential (ΔΨm): this compound treatment causes a loss of the mitochondrial transmembrane potential.[1][5] This depolarization is a hallmark of mitochondrial dysfunction and is a key step in the intrinsic apoptotic pathway.

-

Regulation by Bcl-2 Family Proteins: The integrity of the mitochondrial outer membrane is tightly controlled by the Bcl-2 family of proteins.[6][7] This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., BAX, BAK, and BH3-only proteins like BAD, BID, and PUMA).[6][8] this compound-induced stress disrupts the balance between these proteins, favoring the pro-apoptotic members.[6] This leads to the activation and oligomerization of BAX and BAK, which form pores in the mitochondrial outer membrane.[9]

-

Cytochrome c Release: The formation of these pores results in Mitochondrial Outer Membrane Permeabilization (MOMP), allowing for the release of pro-apoptotic factors from the intermembrane space into the cytoplasm.[9] The most critical of these is cytochrome c.[4]

Caspase Cascade Activation

Once in the cytoplasm, cytochrome c initiates a cascade of enzymatic activations that execute the apoptotic program.

-

Apoptosome Formation: Cytoplasmic cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of ATP, recruits pro-caspase-9 to form a complex known as the apoptosome.[10]

-

Initiator Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.[5] Active caspase-9 is the key initiator caspase of the intrinsic pathway.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates downstream executioner caspases, most notably caspase-3.[3][11]

-

Cellular Dismantling: Caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and membrane blebbing.[12]

Involvement of Cellular Signaling Pathways

The cellular stress induced by this compound is interpreted and transmitted through several key signaling pathways that ultimately determine the cell's fate. While direct studies linking this compound to every pathway are ongoing, its ROS-generating mechanism strongly implicates the modulation of major stress-responsive and survival pathways.

-

MAPK Pathways (JNK and p38): The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are strongly activated by oxidative stress.[13][14] Both JNK and p38 are generally considered pro-apoptotic.[15][16] JNK can promote apoptosis by upregulating pro-apoptotic genes and by directly phosphorylating and modulating the activity of Bcl-2 family proteins.[17][18] Similarly, the p38 MAPK pathway can mediate pro-apoptotic gene expression and contribute to apoptosis.[14][19]

-

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is typically associated with cell proliferation and survival.[20][21] However, under conditions of sustained and intense stimulation, such as severe oxidative stress, the ERK pathway can paradoxically promote apoptosis.[22] Effective pro-apoptotic agents like this compound must overcome the pro-survival signals from pathways like ERK.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a central pro-survival signaling cascade that functions to inhibit apoptosis.[23][24] Akt promotes cell survival by phosphorylating and inactivating several pro-apoptotic targets, including the BH3-only protein BAD.[25] The induction of apoptosis by this compound suggests an overriding of this critical survival pathway, either through direct inhibition or through the overwhelming activation of pro-apoptotic signals that circumvent Akt's protective effects.[26]

Quantitative Data Summary

The potency of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a biological process (e.g., cell proliferation) by 50%.[27] this compound has been shown to be effective at nanomolar and low micromolar concentrations in a variety of human cancer cell lines.[1]

| Cell Line Type | Representative Cancer | Reported Effective Concentration Range | Citation |

| Hematological | Leukemia (ALL, AML), Multiple Myeloma | Nanomolar to low Micromolar | [1] |

| Solid Tumor | Glioblastoma | Nanomolar to low Micromolar | [1] |

| Solid Tumor | Breast Cancer | Nanomolar to low Micromolar | [1] |

| Solid Tumor | Ovarian Cancer (including cisplatin-resistant) | Nanomolar to low Micromolar | [1] |

| Solid Tumor | Prostate Cancer | Nanomolar to low Micromolar | [1] |

| Solid Tumor | Testicular Cancer (including cisplatin-resistant) | Nanomolar to low Micromolar | [1] |

Note: Specific IC50 values are highly dependent on the specific cell line and the duration of the assay (e.g., 24, 48, or 72 hours).[28] The data presented here are qualitative summaries from the literature; precise values should be determined empirically for each experimental system.

Key Experimental Protocols

Investigating the pro-apoptotic effects of this compound involves a series of established molecular and cell biology techniques.

Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[29][30]

-

Cell Preparation: Culture and treat cells with this compound for the desired time. Include an untreated control.

-

Harvesting: For adherent cells, gently trypsinize and neutralize with serum-containing media. For suspension cells, collect directly. Centrifuge cells and wash once with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This method uses a fluorescent dye like 3,3'-dihexyloxacarbocyanine iodide (DiOC6) to measure the mitochondrial potential.[3]

-

Cell Preparation: Treat cells with this compound as described above.

-

Harvesting: Harvest and wash cells as in Protocol 1.

-

Staining: Resuspend cells in pre-warmed media and add DiOC6 to a final concentration of ~40 nM.

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Analysis: Analyze by flow cytometry in the green channel (e.g., FITC). A decrease in fluorescence intensity indicates a loss of ΔΨm and mitochondrial depolarization.

Protocol 3: Caspase Activity Assay

This biochemical assay quantifies the activity of specific caspases using a fluorogenic substrate.[3]

-

Cell Lysate Preparation: Treat and harvest cells. Lyse the cells in a specific lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay) to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a caspase-specific fluorogenic substrate (e.g., DEVD-AFC for caspase-3, IETD-AFC for caspase-8).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the fluorescence on a microplate reader. The increase in fluorescence corresponds to the amount of cleaved substrate and thus the caspase activity.

Conclusion and Future Directions

This compound induces apoptosis in cancer cells through a well-defined mechanism centered on the intrinsic mitochondrial pathway. Its ability to generate overwhelming oxidative stress, disrupt mitochondrial integrity, and activate the caspase cascade makes it a potent and promising anticancer agent.[1] Its effectiveness in drug-resistant cell lines highlights its potential to address significant unmet needs in oncology.

Future research should focus on:

-

Elucidating Upstream Signaling: Precisely identifying the direct targets of this compound and the specific kinases and phosphatases that link this compound to the MAPK and PI3K/Akt pathways.

-

Biomarker Identification: Identifying predictive biomarkers that can determine which tumors will be most sensitive to this compound therapy.

-

Combination Therapies: Investigating synergistic combinations of this compound with other agents, such as those that inhibit pro-survival pathways (e.g., PI3K/Akt inhibitors) or other chemotherapeutics.

-

In Vivo Efficacy: Further expanding on preclinical in vivo studies to confirm its antitumor activity and favorable pharmacokinetic profile in more complex tumor models.[1]

References

- 1. This compound: a novel oxovanadium(IV) complex with broad spectrum anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid nanoparticles – this compound: revealing a novel way to deliver a vanadium compound to bone cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. journal.waocp.org [journal.waocp.org]

- 4. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]

- 5. Caspase activation is required for gemcitabine activity in multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scientificarchives.com [scientificarchives.com]

- 11. MST1-JNK promotes apoptosis via caspase-dependent and independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methamphetamine induces apoptosis in an immortalized rat striatal cell line by activating the mitochondrial cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pro-apoptotic gene expression mediated by the p38 mitogen-activated protein kinase signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of c-Jun N-terminal kinase (JNK) in apoptosis induced by ultraviolet C and gamma radiation. Duration of JNK activation may determine cell death and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 17. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ERK and cell death: mechanisms of ERK-induced cell death--apoptosis, autophagy and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 30. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Reactive Oxygen Species in Metvan Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metvan, chemically known as sodium metavanadate (NaVO₃), is a vanadium compound that has garnered significant interest in oncological research for its potent cytotoxic and anti-proliferative effects against various cancer cell lines. A growing body of evidence suggests that a primary mechanism underpinning this compound's therapeutic potential is its ability to induce overwhelming oxidative stress through the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the pivotal role of ROS in mediating this compound's cytotoxicity, detailing the molecular signaling pathways involved, and presenting key experimental data and protocols for researchers in the field.

Core Mechanism: ROS-Induced Oxidative Stress

The cytotoxic action of this compound is intrinsically linked to its capacity to disrupt cellular redox homeostasis. Vanadium compounds, including this compound, can participate in Fenton-like reactions, cycling between different oxidation states (e.g., V⁵⁺ and V⁴⁺). This redox cycling catalyzes the conversion of less reactive species, such as hydrogen peroxide (H₂O₂), into highly reactive and damaging hydroxyl radicals (•OH).[1] The accumulation of these ROS overwhelms the cell's antioxidant defense systems, leading to widespread oxidative damage to vital macromolecules, including lipids, proteins, and DNA.[2]

Quantitative Data on this compound Cytotoxicity

The cytotoxic efficacy of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this assessment.

| Cell Line | Treatment Duration | IC₅₀ Value (µM) | Reference |

| 4T1 (Murine Breast Cancer) | 24 hours | 8.19 | [2] |

| 4T1 (Murine Breast Cancer) | 48 hours | 1.92 | [2] |

| T24 (Bladder Cancer) | 24 hours | 5.8 | [3] |

| T24 (Bladder Cancer) with Ascorbate (100 µM) | 24 hours | 3.3 | [3] |

Signaling Pathways in this compound-Induced Apoptosis

This compound-induced ROS production triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis. The primary pathways implicated are the mitochondrial-mediated intrinsic pathway and the MAPK signaling cascade.

Mitochondrial-Mediated Intrinsic Apoptotic Pathway

Elevated intracellular ROS levels directly impact mitochondrial integrity. This compound treatment has been shown to diminish the mitochondrial membrane potential (MMP), a critical event in the initiation of the intrinsic apoptotic pathway.[2][4] This depolarization of the mitochondrial membrane leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.[5][6] In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[5][6]

The balance of the Bcl-2 family of proteins is also crucial in this pathway. Pro-apoptotic members like Bax are activated, while the expression of anti-apoptotic members like Bcl-xL may be inhibited, further promoting mitochondrial outer membrane permeabilization.[3]

Caption: this compound-induced intrinsic apoptosis pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

This compound-induced oxidative stress also activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways.[7][8] The activation of JNK is a well-established response to cellular stress and is strongly implicated in promoting apoptosis.[9] Activated JNK can phosphorylate and regulate the activity of various downstream targets, including transcription factors and members of the Bcl-2 family, thereby amplifying the apoptotic signal.[9] Studies have shown that inhibitors of MAPK can suppress this compound-induced apoptosis and ROS generation, confirming the critical role of this pathway.[7] The activation of ERK in the context of this compound treatment appears to be more complex, with some studies suggesting its involvement in apoptosis potentiation, particularly in combination with other agents.[6]

Caption: this compound-activated MAPK signaling cascade.

Experimental Protocols

Assessment of this compound Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

This compound Treatment: Treat cells with varying concentrations of sodium metavanadate for the desired time periods (e.g., 24 or 48 hours). Include untreated control wells.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.

-

Incubation: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Measurement of Intracellular ROS (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

-

Cell Seeding: Plate cells in a 24-well plate or on coverslips and allow them to adhere.

-

This compound Treatment: Treat cells with the desired concentrations of sodium metavanadate for the specified duration.

-

DCFH-DA Staining: Remove the treatment medium and wash the cells with serum-free medium. Add DCFH-DA solution (typically 10 µM) and incubate for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer (excitation ~485 nm, emission ~535 nm), or a microplate reader.[10]

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay utilizes a cationic dye that differentially accumulates in mitochondria based on their membrane potential.

-

Cell Treatment: Treat cells with sodium metavanadate as required for the experiment.

-

JC-1 Staining: Incubate the treated and control cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Washing: Wash the cells with an appropriate assay buffer.

-

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP.[4][11]

Experimental Workflow Diagram

Caption: Workflow for studying this compound's effects.

Conclusion

The cytotoxic effects of this compound are profoundly mediated by the induction of reactive oxygen species. This surge in intracellular ROS triggers a cascade of events, prominently featuring the disruption of mitochondrial function and the activation of MAPK signaling pathways, which collectively drive the cell towards apoptosis. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound as a pro-oxidant anticancer agent. A thorough understanding of these ROS-dependent mechanisms is crucial for the rational design of novel cancer therapies that exploit the inherent oxidative stress in tumor cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer effect of sodium metavanadate on murine breast cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium orthovanadate associated with pharmacological doses of ascorbate causes an increased generation of ROS in tumor cells that inhibits proliferation and triggers apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sodium orthovanadate potentiates EGCG-induced apoptosis that is dependent on the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vanadate oxidative and apoptotic effects are mediated by the MAPK-Nrf2 pathway in layer oviduct magnum epithelial cells - Metallomics (RSC Publishing) [pubs.rsc.org]

- 8. Bis(acetylacetonato)-oxidovanadium(IV) and sodium metavanadate inhibit cell proliferation via ROS-induced sustained MAPK/ERK activation but with elevated AKT activity in human pancreatic cancer AsPC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

The Effect of Metformin on Mitochondrial Membrane Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the effects of metformin on mitochondrial membrane potential (ΔΨm). Metformin, a widely prescribed biguanide drug for type 2 diabetes, has garnered significant interest for its potential applications in cancer therapy and other age-related diseases. A key aspect of its mechanism of action involves its direct impact on mitochondrial function, particularly the modulation of the mitochondrial membrane potential. This document details the underlying signaling pathways, presents quantitative data from various studies, and provides established experimental protocols for investigating these effects.

Core Mechanism of Action

Metformin exerts its influence on mitochondrial membrane potential primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC) .[1] This inhibition is considered mild and transient.[2] By impeding the flow of electrons through Complex I, metformin reduces the pumping of protons from the mitochondrial matrix to the intermembrane space. This process directly curtails the establishment of the proton motive force, a key component of which is the mitochondrial membrane potential.[1]

The reduction in ΔΨm has several downstream consequences:

-

Decreased ATP Synthesis: The diminished proton gradient impairs the activity of ATP synthase (Complex V), leading to reduced cellular ATP levels.[1]

-

Activation of AMPK: The resulting increase in the AMP/ATP ratio activates 5' AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1]

-

Induction of Apoptosis: Significant and sustained mitochondrial depolarization is a critical event in the intrinsic pathway of apoptosis.

It is important to note that the effects of metformin on mitochondrial membrane potential can be dose-dependent and cell-type specific.[3][4]

Signaling Pathways

The signaling cascades initiated by metformin's effect on mitochondria are central to its therapeutic and off-target effects.

Metformin-Induced Bioenergetic Stress Signaling

This pathway illustrates the primary mechanism by which metformin alters cellular energy metabolism.

Caption: Metformin's inhibition of Complex I leads to reduced mitochondrial membrane potential and ATP production, activating AMPK.

Intrinsic Apoptosis Pathway Triggered by Mitochondrial Depolarization

A significant drop in mitochondrial membrane potential can initiate the intrinsic pathway of apoptosis.

Caption: Collapse of mitochondrial membrane potential triggers the intrinsic apoptosis pathway through cytochrome c release.

Quantitative Data on Metformin's Effect on Mitochondrial Membrane Potential

The following tables summarize quantitative data extracted from various studies investigating the impact of metformin on mitochondrial membrane potential. The data is presented to facilitate comparison across different cell types, metformin concentrations, and experimental assays.

Table 1: Effect of Metformin on Mitochondrial Membrane Potential as Measured by JC-1 Assay

| Cell Line | Metformin Concentration | Treatment Duration | Change in Red/Green Fluorescence Ratio (vs. Control) | Reference |

| MCF7/ADR (Doxorubicin-resistant breast cancer) | 0.5 mg/mL | 24 hours | Significant decrease | [3] |

| MCF7/ADR (Doxorubicin-resistant breast cancer) | 1.0 mg/mL | 24 hours | Further significant decrease | [3] |

| MCF7/ADR (Doxorubicin-resistant breast cancer) | 0.5 mg/mL | 48 hours | Significant decrease | [3] |

| MCF7/ADR (Doxorubicin-resistant breast cancer) | 1.0 mg/mL | 48 hours | Further significant decrease | [3] |

| Primary Rat Cardiomyocytes (High Glucose) | 2 mM | 48 hours | Increased (restored towards normal) | [5] |

| Calu-1 (Lung cancer) | 10 mM | 24 hours | Increase in depolarized regions (increased green fluorescence) | [6] |

| Human Platelets (in vitro) | 16,600 mg/L (toxic dose) | 72 hours | Significant decrease | [4] |

Table 2: Effect of Metformin on Mitochondrial Membrane Potential as Measured by TMRM/TMRE Assay

| Cell Line | Metformin Concentration | Treatment Duration | Change in TMRM/TMRE Fluorescence Intensity (vs. Control) | Reference |

| STHdhQ111/Q111 (mutant Huntingtin expressing striatal cells) | Not specified | 24 hours | Increased (preserved membrane potential) | [2][7] |

| Differentiated SH-SY5Y (neuroblastoma) with MPP+ | 500 µM | 1 hour pretreatment | Maintained at control levels (protected against MPP+-induced decrease) | [8] |

| Bone Marrow-Derived Macrophages (BMDM) | 0.5 mM | 16 hours | No significant change in LPS-primed cells | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a guide for researchers aiming to investigate the effect of metformin on mitochondrial membrane potential.

Measurement of Mitochondrial Membrane Potential using JC-1

The JC-1 assay is a widely used method to assess mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.

Materials:

-

JC-1 dye

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Black-walled, clear-bottom 96-well plates

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope

-

Metformin

-

FCCP or CCCP (positive control for depolarization)

Protocol (Microplate Reader):

-

Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of metformin for the desired duration. Include untreated controls and a positive control (e.g., 10 µM FCCP for 15-30 minutes).

-

JC-1 Staining:

-

Prepare a fresh JC-1 staining solution (typically 1-10 µg/mL in cell culture medium or PBS).

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

-

-

Washing:

-

Remove the staining solution and wash the cells twice with warm PBS.

-

Add back fresh culture medium or PBS to each well.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity using a microplate reader.

-

Read the red fluorescence (J-aggregates) at an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm.

-

Read the green fluorescence (JC-1 monomers) at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Mitochondrial Membrane Potential using TMRM/TMRE

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic, red-orange fluorescent dyes that accumulate in active mitochondria with intact membrane potentials. Their fluorescence intensity is proportional to the ΔΨm.

Materials:

-

TMRM or TMRE dye

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Glass-bottom dishes or plates suitable for microscopy

-

Fluorescence microscope

-

Metformin

-

FCCP or CCCP (positive control for depolarization)

Protocol (Fluorescence Microscopy):

-

Cell Seeding: Seed cells on glass-bottom dishes or plates and allow them to adhere.

-

Compound Treatment: Treat cells with metformin as required.

-

TMRM/TMRE Staining:

-

Prepare a working solution of TMRM or TMRE in cell culture medium (typically 20-100 nM).

-

Incubate the cells with the staining solution for 20-30 minutes at 37°C.

-

-

Imaging:

-

Wash the cells with warm PBS.

-

Add fresh, pre-warmed medium to the cells.

-

Image the cells using a fluorescence microscope with appropriate filter sets for rhodamine (e.g., excitation ~548 nm, emission ~573 nm).

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the mitochondria in multiple cells for each condition using image analysis software (e.g., ImageJ).

-

A decrease in fluorescence intensity indicates mitochondrial depolarization. For a positive control, add a depolarizing agent like FCCP and observe the rapid loss of fluorescence.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for investigating the effects of metformin on mitochondrial membrane potential.

General Experimental Workflow

Caption: A typical experimental workflow for assessing metformin's impact on mitochondrial membrane potential.

Logical Relationship of Metformin's Mitochondrial Effects

Caption: Logical flow from metformin's initial mitochondrial target to downstream cellular consequences.

Conclusion

Metformin's ability to modulate mitochondrial membrane potential is a cornerstone of its multifaceted mechanism of action. The inhibition of Complex I leads to a decrease in ΔΨm, triggering a cascade of events that influence cellular bioenergetics and survival pathways. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the mitochondrial effects of metformin for therapeutic benefit. Understanding the nuances of these interactions is critical for the rational design of novel therapeutic strategies targeting mitochondrial metabolism.

References

- 1. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. Metformin inhibits mitochondrial dysfunction and apoptosis in cardiomyocytes induced by high glucose via upregulating AMPK activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metformin protects cells from mutant huntingtin toxicity through activation of AMPK and modulation of mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metformin restores the mitochondrial membrane potentials in association with a reduction in TIMM23 and NDUFS3 in MPP+-induced neurotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metformin inhibition of mitochondrial ATP and DNA synthesis abrogates NLRP3 inflammasome activation and pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics of Metvan

Introduction: Metvan, chemically known as bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is a novel oxovanadium(IV) complex that has demonstrated significant potential as a broad-spectrum anticancer agent.[1] Its efficacy against various cancer cell lines, including those resistant to standard chemotherapeutics, has prompted investigations into its pharmacodynamic and pharmacokinetic profiles to support further preclinical and clinical development.[1][2] This guide provides a comprehensive overview of the available pharmacokinetic data for this compound, detailed experimental methodologies for its assessment, and visualization of its biological signaling pathways.

Pharmacokinetic Profile of this compound

Pharmacokinetic studies in murine models have been conducted to characterize the absorption, distribution, and elimination of this compound. The compound exhibits favorable pharmacokinetic properties, achieving and maintaining therapeutic plasma concentrations for an extended period following intraperitoneal administration.[1][2]

Data Presentation: Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in mice after a single intraperitoneal (i.p.) bolus injection.

| Parameter | Value | Units | Dosing Conditions | Animal Model | Reference |

| Dose | 10 | mg/kg | Single i.p. bolus injection | SCID Mice | [2][3] |

| Cmax (Maximum Plasma Concentration) | 37.0 | µM | Single i.p. bolus injection | SCID Mice | [2][3] |

| Tmax (Time to Cmax) | 21.4 | minutes | Single i.p. bolus injection | SCID Mice | [2][3] |

| t1/2 (Apparent Plasma Half-life) | 17.5 | hours | Single i.p. bolus injection | SCID Mice | [2][3] |

| Systemic Clearance | 42.1 | ml/h/kg | Single i.p. bolus injection | SCID Mice | [2][3] |

| Therapeutic Concentration | ≥ 5 | µM | Maintained for at least 24 hours | SCID Mice | [1][2] |

Note: Oral bioavailability data for this compound is not available in the cited literature as the primary studies utilized intraperitoneal administration.

Experimental Protocols

The generation of reliable pharmacokinetic data is contingent on meticulously planned and executed experimental protocols. Below are detailed methodologies representative of those used for the in-vivo assessment of this compound.

1. Murine Pharmacokinetic Study Protocol

This protocol outlines the essential steps for determining the pharmacokinetic profile of this compound in a mouse model following intraperitoneal administration.

-

Animal Model: Severe Combined Immunodeficient (SCID) mice are utilized, consistent with studies evaluating anticancer agents in xenograft models.[2]

-

Housing and Acclimation: Animals are housed in a controlled environment with a standard light-dark cycle and provided with food and water ad libitum. A suitable acclimation period is required before the commencement of the study.

-

Dose Formulation and Administration:

-

This compound is formulated in a sterile vehicle suitable for intraperitoneal (i.p.) injection.

-

A single, non-toxic dose of 10 mg/kg is administered as an i.p. bolus injection.[2] Dose volumes are calculated based on the most recent body weight of each animal.

-

-

Blood Sampling:

-

Serial blood sampling is performed to characterize the plasma concentration-time profile. A microsampling technique (e.g., from the saphenous or tail vein) is employed to minimize animal stress and reduce the total number of animals required.[4]

-

A typical sampling schedule includes pre-dose (t=0) and multiple post-dose time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

-

Blood samples (approx. 30-50 µL) are collected into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Processing and Storage:

-

Immediately after collection, blood samples are centrifuged (e.g., at 4,000 x g for 15 minutes at 4°C) to separate the plasma.

-

The resulting plasma supernatant is carefully transferred to new, labeled tubes and stored at -80°C until bioanalysis.[4]

-

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data for each animal are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance.

-

2. Bioanalytical Method for this compound Quantification

A validated, sensitive, and specific bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is essential for the accurate quantification of this compound in plasma.

-

Sample Preparation:

-

Plasma samples are thawed on ice.

-

Protein precipitation is performed to remove interfering macromolecules. A volume of cold acetonitrile, typically containing an internal standard, is added to the plasma sample (e.g., in a 3:1 ratio).[4]

-

The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

-

The clear supernatant is transferred to a new plate or vial for analysis.[4]

-

-

Chromatographic Separation (LC):

-

An aliquot of the supernatant is injected into an HPLC system.

-

Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

Detection (MS/MS):

-

The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both this compound and the internal standard, ensuring high selectivity and sensitivity.

-

-

Method Validation:

-

The bioanalytical method must be fully validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5]

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical murine pharmacokinetic study for this compound.

Signaling Pathway Diagram

While specific signaling pathways governing this compound's pharmacokinetics (e.g., involvement of particular drug transporters or metabolic enzymes) are not detailed in the available literature, its pharmacodynamic mechanism of action involves the induction of apoptosis. The following diagram illustrates the key events in this compound-induced cancer cell apoptosis.

References

- 1. This compound: a novel oxovanadium(IV) complex with broad spectrum anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo antitumor activity of bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) (this compound [VO(SO4)(Me2-Phen)2]) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

Early Discovery and Development of Metvan: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Metvan, or bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is a novel oxovanadium compound that has demonstrated significant potential as a multi-targeted anticancer agent. This technical guide provides a comprehensive overview of the early discovery and preclinical development of this compound, detailing its synthesis, in vitro cytotoxicity, in vivo antitumor activity, and mechanism of action. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the scientific findings.

Discovery and Synthesis

This compound was identified through a systematic evaluation of a series of newly synthesized oxovanadium(IV) complexes for their anticancer properties.[1] The initial screening revealed that complexes containing dimethyl-substituted phenanthroline ligands exhibited the most potent cytotoxic activity against a panel of human cancer cell lines.[1]

Synthesis of this compound

The synthesis of bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) is a multi-step process involving the reaction of vanadyl sulfate with 4,7-dimethyl-1,10-phenanthroline.

Experimental Protocol: Synthesis of this compound

Materials:

-

Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

-

4,7-dimethyl-1,10-phenanthroline

-

Methanol

-

Diethyl ether

Procedure:

-

A solution of 4,7-dimethyl-1,10-phenanthroline (2 mmol) in warm methanol (20 mL) is prepared.

-

To this solution, a solution of vanadyl sulfate pentahydrate (1 mmol) in methanol (10 mL) is added dropwise with continuous stirring.

-

The resulting mixture is stirred at room temperature for 2 hours, during which a green precipitate forms.

-

The precipitate is collected by filtration, washed with cold methanol and then with diethyl ether.

-

The final product, a green solid, is dried under vacuum.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects against a broad spectrum of human cancer cell lines, including those derived from leukemia, multiple myeloma, breast cancer, and glioblastoma.[2][3] The half-maximal effective concentration (EC50) values are typically in the low micromolar to nanomolar range.

| Cell Line | Cancer Type | EC50 (µM) |

| NALM-6 | Acute Lymphoblastic Leukemia | 0.19 ± 0.03[2][3] |

| MOLT-3 | Acute Lymphoblastic Leukemia | 0.19 ± 0.01[2][3] |

| HL-60 | Acute Myeloid Leukemia | 1.1 ± 0.2[2][3] |

Table 1: In Vitro Cytotoxicity of this compound against various Leukemia Cell Lines.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

-

Human cancer cell lines

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound solution (dissolved in DMSO and diluted in culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a density of 2.5 x 10⁴ cells/well and allowed to adhere overnight.[4]

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Control wells receive medium with DMSO only.

-

Plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Following incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[4]

-

The medium is then carefully removed, and 100 µL of solubilization buffer is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the control wells, and the EC50 value is determined.

In Vivo Antitumor Activity

The antitumor efficacy of this compound has been evaluated in preclinical xenograft models using human cancer cell lines. Intraperitoneal administration of this compound has been shown to significantly inhibit tumor growth and progression.

| Xenograft Model | Treatment | Tumor Volume (mm³) at Day 40 | P-value |

| U87 (Glioblastoma) | Vehicle Control | 4560 ± 654[5] | 0.003[5] |

| This compound (10 mg/kg/day) | 1688 ± 571[5] | ||

| MDA-MB-231 (Breast Cancer) | Vehicle Control | 487 ± 82[5] | 0.002[5] |

| This compound (10 mg/kg/day) | 174 ± 29[5] |

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models.

Experimental Protocol: Human Tumor Xenograft Study in SCID Mice

Materials:

-

Severe Combined Immunodeficient (SCID) mice

-

U87 or MDA-MB-231 human cancer cells

-

Matrigel (optional)

-

This compound solution (for intraperitoneal injection)

-

Vehicle control solution (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

U87 or MDA-MB-231 cells (e.g., 5 x 10⁶ cells in 0.1 mL of saline, optionally mixed with Matrigel) are subcutaneously inoculated into the flank of each SCID mouse.

-

One day after tumor cell inoculation, mice are randomly assigned to treatment and control groups.

-

The treatment group receives daily intraperitoneal injections of this compound (e.g., 10 mg/kg) for 5 consecutive days per week for 4 weeks.[5]

-

The control group receives daily intraperitoneal injections of the vehicle.

-

Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

Pharmacokinetics

Pharmacokinetic studies in mice have revealed that this compound exhibits favorable properties, including rapid absorption and a relatively long half-life after intraperitoneal administration.

| Parameter | Value |

| Dose | 10 mg/kg (i.p.)[5] |

| Cmax (Maximum Plasma Concentration) | 37.0 µM[5] |

| Tmax (Time to Cmax) | 21.4 min[5] |

| t1/2 (Elimination Half-life) | 17.5 h[5] |

| Systemic Clearance | 42.1 mL/h/kg[5] |

Table 3: Pharmacokinetic Parameters of this compound in Mice.

Experimental Protocol: Pharmacokinetic Study in Mice

Materials:

-

Mice (e.g., BALB/c)

-

This compound solution (for intraperitoneal injection)

-

Heparinized capillary tubes or syringes for blood collection

-

Microcentrifuge tubes

-

LC-MS/MS system for bioanalysis

Procedure:

-

Mice are administered a single intraperitoneal dose of this compound (e.g., 10 mg/kg).

-

At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-administration, blood samples are collected from a designated site (e.g., retro-orbital sinus or tail vein) into heparinized tubes.

-

Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).

-

Plasma samples are stored at -80°C until analysis.

-

The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic parameters (Cmax, Tmax, t1/2, etc.) are calculated from the plasma concentration-time data using appropriate software.

Mechanism of Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting matrix metalloproteinases (MMPs).

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. This programmed cell death is a key mechanism for eliminating malignant cells.

Inhibition of Matrix Metalloproteinases (MMPs)

This compound has been found to inhibit the constitutive expression and gelatinolytic activity of MMP-2 and MMP-9 in leukemic cells.[2][3] These enzymes are crucial for tumor invasion and metastasis.

Conclusion

The early preclinical data on this compound are promising, demonstrating potent in vitro and in vivo anticancer activity with a favorable pharmacokinetic profile. Its dual mechanism of action, inducing apoptosis and inhibiting key enzymes involved in metastasis, makes it an attractive candidate for further development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts for this novel oxovanadium compound.

References

- 1. Bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) as a novel apoptosis-inducing anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(I.V.) as a novel antileukemic agent with matrix metalloproteinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. In vivo antitumor activity of bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) (this compound [VO(SO4)(Me2-Phen)2]) - PubMed [pubmed.ncbi.nlm.nih.gov]

Metvan: A Technical Guide to its Potential as an Anticancer Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metvan, or bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV), is an organometallic vanadium compound that has demonstrated significant potential as a broad-spectrum anticancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic capabilities, focusing on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental methodologies. The information presented herein is intended to serve as a resource for researchers and professionals in the field of oncology drug development, facilitating further investigation into this promising compound.

Introduction

The search for novel anticancer therapeutics with improved efficacy and reduced toxicity remains a paramount challenge in oncology. Vanadium compounds have emerged as a promising class of non-platinum-based antitumor agents, with this compound being a particularly noteworthy candidate. It has shown potent cytotoxic effects against a wide range of human cancer cell lines, including those resistant to standard chemotherapeutic agents like cisplatin. This document synthesizes the available preclinical data on this compound, offering a detailed examination of its anticancer properties.

In Vitro Efficacy of this compound

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines at low micromolar concentrations.

IC50 Values

| Cell Line | Cancer Type | Reported IC50 Range (µM) |

| Glioblastoma | Brain Cancer | Low Micromolar |

| Breast Cancer | Breast Cancer | Low Micromolar |

| Ovarian Cancer (including cisplatin-resistant) | Ovarian Cancer | Low Micromolar |

| Prostate Cancer | Prostate Cancer | Low Micromolar |

| Testicular Cancer (including cisplatin-resistant) | Testicular Cancer | Low Micromolar |

Note: Specific IC50 values from peer-reviewed studies are needed to populate this table comprehensively.

In Vivo Antitumor Activity and Pharmacokinetics

Preclinical studies using mouse xenograft models have demonstrated this compound's significant in vivo antitumor activity.

Tumor Growth Inhibition

In severe combined immunodeficient (SCID) mouse xenograft models, this compound has been shown to delay tumor progression and reduce tumor volume.

| Cancer Type | Cell Line | Treatment Regimen | Tumor Volume Reduction | Reference |

| Glioblastoma | U87 | 10 mg/kg/day, i.p., 5 days/week for 4 weeks | 1688 ± 571 mm³ (this compound) vs. 4560 ± 654 mm³ (Control) at day 40 | [1] |

| Breast Cancer | MDA-MB-231 | 10 mg/kg/day, i.p., 5 days/week for 4 weeks | 174 ± 29 mm³ (this compound) vs. 487 ± 82 mm³ (Control) at day 40 | [1] |

Pharmacokinetic Profile in Mice

Pharmacokinetic studies in mice have provided insights into the absorption, distribution, metabolism, and excretion of this compound.

| Parameter | Value | Reference |

| Dose | 10 mg/kg (single i.p. bolus injection) | [1] |

| Cmax (Maximum Plasma Concentration) | 37.0 µM | [1] |

| Tmax (Time to Maximum Concentration) | 21.4 min | [1] |

| Plasma Half-life (t1/2) | 17.5 h | [1] |

| Systemic Clearance | 42.1 ml/h/kg | [1] |

| Therapeutic Plasma Concentration (≥ 5 µM) | Maintained for at least 24 h | [1] |

Mechanism of Action

This compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cells. This process is characterized by a cascade of molecular events leading to cell dismantling and elimination.

Generation of Reactive Oxygen Species (ROS)

A key aspect of this compound-induced apoptosis is the generation of ROS within the cancer cells. ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.

Disruption of Mitochondrial Membrane Potential

This compound treatment leads to a loss of mitochondrial transmembrane potential. The mitochondria are central to cellular energy production and play a crucial role in the regulation of apoptosis. The dissipation of the mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors into the cytoplasm.

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, its mechanism of action, involving ROS and mitochondrial dysfunction, suggests potential interactions with key signaling cascades that regulate cell survival and apoptosis, such as the MAPK and PI3K/AKT/mTOR pathways. Further research is needed to fully elucidate these interactions.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. The following sections provide generalized methodologies for key experiments used to evaluate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound and a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular levels of ROS.

-

Cell Treatment: Treat cells with this compound and appropriate controls (e.g., a known ROS inducer).

-

Probe Loading: Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or DHE).

-

Incubation: Incubate the cells to allow for probe de-esterification and oxidation by ROS.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

Mitochondrial Membrane Potential Assay

This assay assesses changes in the mitochondrial membrane potential.

-

Cell Treatment: Treat cells with this compound and a control compound known to disrupt mitochondrial membrane potential (e.g., CCCP or FCCP).

-

Dye Loading: Load the cells with a potentiometric fluorescent dye (e.g., JC-1, TMRE, or TMRM).

-

Incubation: Incubate the cells to allow the dye to accumulate in the mitochondria of healthy cells.

-

Measurement: Measure the fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. A shift in fluorescence indicates a loss of mitochondrial membrane potential.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a cell lysate to analyze the activation or inhibition of signaling pathways.

-

Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the total and phosphorylated forms of target proteins in pathways like MAPK and PI3K/AKT.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

This compound has demonstrated compelling preclinical anticancer activity, positioning it as a promising candidate for further development. Its broad-spectrum cytotoxicity, efficacy in drug-resistant models, and favorable in vivo pharmacokinetics warrant continued investigation. Future research should focus on:

-

Comprehensive IC50 Profiling: Establishing a detailed profile of this compound's activity against a wider panel of cancer cell lines.

-

Elucidation of Signaling Pathways: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound.

-

Combination Therapies: Evaluating the synergistic potential of this compound with existing chemotherapeutic agents and targeted therapies.

-

Formulation and Delivery: Optimizing drug formulation to enhance bioavailability and targeted delivery.

-

Toxicology Studies: Conducting comprehensive toxicology studies to establish a safety profile for potential clinical trials.

The continued exploration of this compound's therapeutic potential could lead to the development of a novel and effective treatment option for a range of cancers.

References

Spectroscopic and Structural Elucidation of Bis(4,7-dimethyl-1,10-phenanthroline)sulfatooxovanadium(IV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction